molecular formula C16H15NO3S B2759985 a-Tosyl-(3-methoxybenzyl) isocyanide CAS No. 394655-17-5

a-Tosyl-(3-methoxybenzyl) isocyanide

Cat. No. B2759985
M. Wt: 301.36
InChI Key: INJOLCGALKIREA-UHFFFAOYSA-N
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Description

A-Tosyl-(3-methoxybenzyl) isocyanide is a chemical compound with the molecular formula C16H15NO3S . It has an average mass of 301.360 Da and a monoisotopic mass of 301.077271 Da . It is also known by other names such as 1-{Isocyano [(4-methylphenyl)sulfonyl]methyl}-3-methoxybenzene .


Molecular Structure Analysis

The molecular structure of a-Tosyl-(3-methoxybenzyl) isocyanide consists of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C16H15NO3S/c1-12-7-9-15(10-8-12)21(18,19)16(17-2)13-5-4-6-14(11-13)20-3/h4-11,16H,1,3H3 .


Physical And Chemical Properties Analysis

A-Tosyl-(3-methoxybenzyl) isocyanide is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Chiral 1,3-Diamines Synthesis
A study by Kaiser and Balbi (1999) explores the reaction of lithiated 4-methoxybenzylisocyanide with homochiral amino acid derived N-tosyl- and N-diphenylphosphinoylaziridines. This process is diastereoselective and leads to N-protected 3-isocyanoamines, which can be transformed into 1,3-diamines and their derivatives. This synthesis route is significant for producing chiral compounds with potential applications in drug development and fine chemical manufacturing Kaiser & Balbi, 1999.

Protecting Group Removal
Research by Oikawa, Yoshioka, and Yonemitsu (1982) demonstrates the efficient removal of methoxybenzyl protecting groups from alcohols using DDQ in CH2Cl2-H2O at room temperature. This methodology is crucial for synthetic chemistry, as it allows for the selective deprotection of alcohols while leaving other sensitive functional groups intact Oikawa et al., 1982.

Antitumor Activity of Combretastatin A-4 Analogues
Wang et al. (2002) describe the synthesis of heterocycle-based Combretastatin A-4 analogues, with substituted tosylmethyl isocyanides being key intermediates. These compounds show potent cytotoxic activities against cancer cell lines, highlighting the potential of a-Tosyl-(3-methoxybenzyl) isocyanide derivatives in cancer therapy Wang et al., 2002.

Arylsulfonylmethyl Isocyanides in Organic Synthesis
Kaur, Wadhwa, and Sharma (2015) review the applications of p-Tosylmethyl isocyanide (TosMIC) in organic synthesis, emphasizing its role in constructing biologically relevant scaffolds. TosMIC has been utilized in various synthetic methodologies, including Michael additions and cycloadditions, to produce heterocycles and natural products. This review highlights the versatility and utility of arylsulfonylmethyl isocyanides in modern synthetic chemistry Kaur, Wadhwa, & Sharma, 2015.

Safety And Hazards

The compound is classified as dangerous according to the GHS06 pictogram . It has hazard statements H301-H311-H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-7-9-15(10-8-12)21(18,19)16(17-2)13-5-4-6-14(11-13)20-3/h4-11,16H,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOLCGALKIREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)OC)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-Tosyl-(3-methoxybenzyl) isocyanide

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